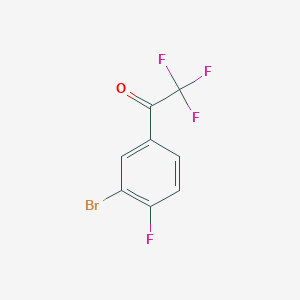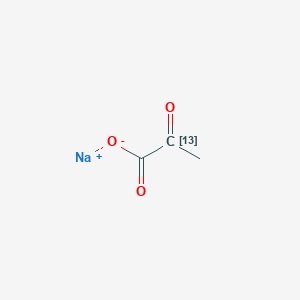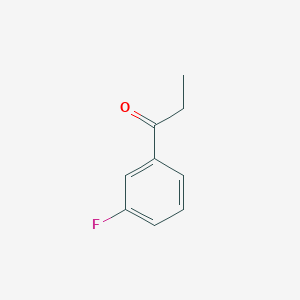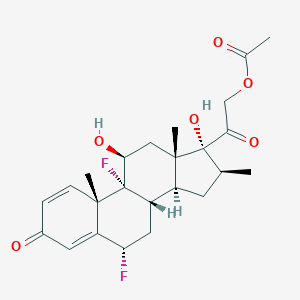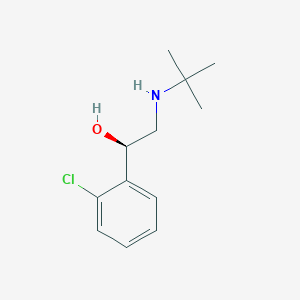
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Mécanisme D'action
The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding blocks the effects of adrenaline and noradrenaline, which reduces the heart rate and dilates the blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol are related to its mechanism of action. By blocking beta-adrenergic receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also dilates the blood vessels, which improves blood flow to the organs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol in lab experiments include its potency, selectivity, and well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.
Orientations Futures
There are several future directions for the research on (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to elucidate its long-term effects on the cardiovascular system and to determine its safety profile in humans.
Conclusion:
In conclusion, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves several steps. The starting material for the synthesis is 2-chloroacetophenone, which is reacted with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it useful in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Propriétés
Numéro CAS |
152693-33-9 |
|---|---|
Nom du produit |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
Formule moléculaire |
C12H18ClNO |
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
Clé InChI |
YREYLAVBNPACJM-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



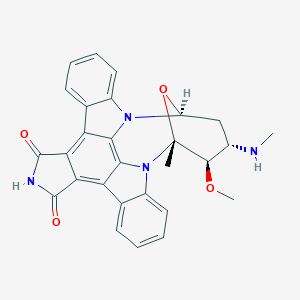
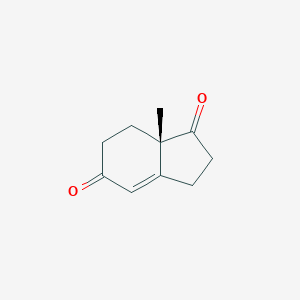
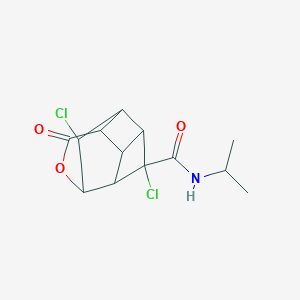
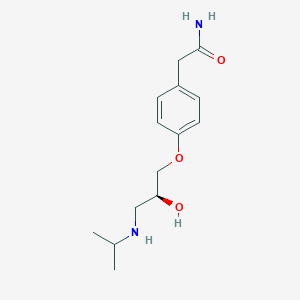
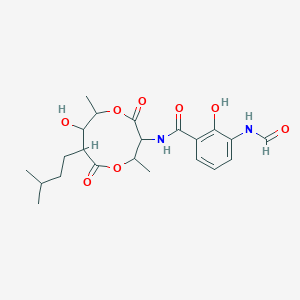
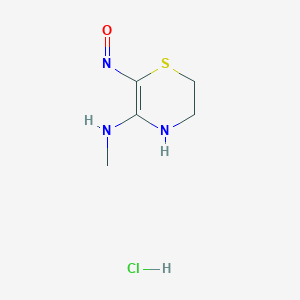
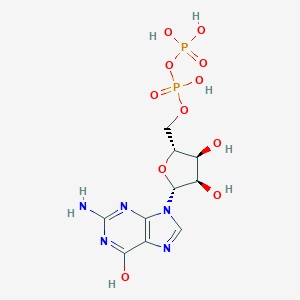
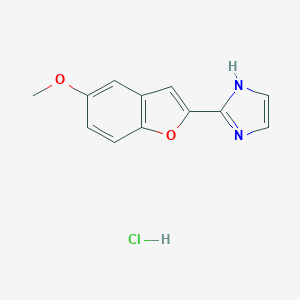
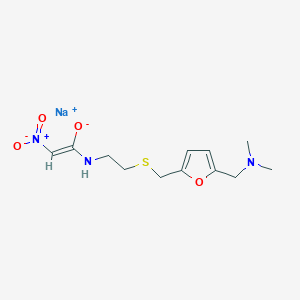
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
